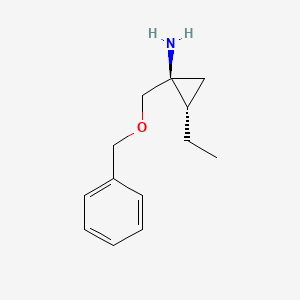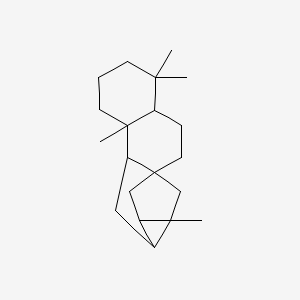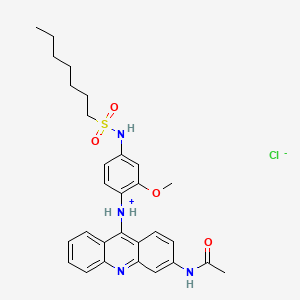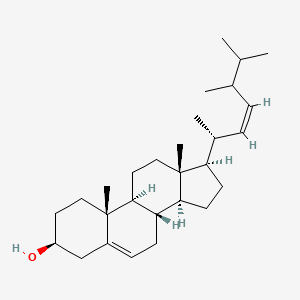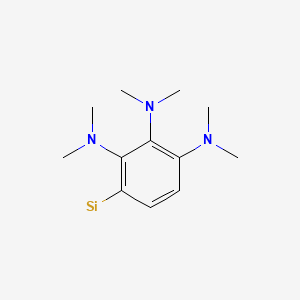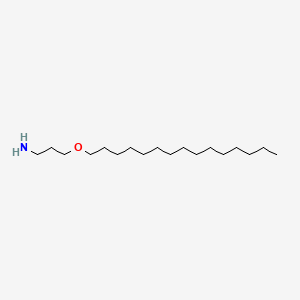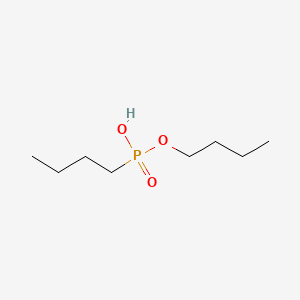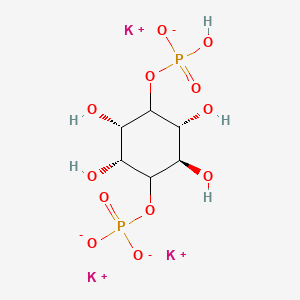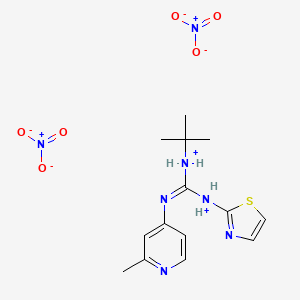
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate is a complex organic compound that features a guanidine core substituted with tert-butyl, pyridyl, and thiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Guanidine Core: Starting with a guanidine precursor, the tert-butyl group can be introduced through alkylation reactions.
Introduction of Pyridyl and Thiazolyl Groups: These groups can be attached via nucleophilic substitution or coupling reactions.
Nitration: The final step involves the nitration of the compound to introduce the dinitrate groups, typically using nitric acid under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridyl or thiazolyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the pyridyl or thiazolyl groups, while reduction could lead to the corresponding amines or alcohols.
Applications De Recherche Scientifique
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action for 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine
- 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine mononitrate
- 1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine trinitrate
Uniqueness
1-tert-Butyl-2-(2-methyl-4-pyridyl)-3-(2-thiazolyl)guanidine dinitrate is unique due to the presence of two nitrate groups, which could confer distinct chemical properties such as increased reactivity or specific biological activity compared to its mono- or trinitrate counterparts.
Propriétés
Numéro CAS |
72041-85-1 |
|---|---|
Formule moléculaire |
C14H21N7O6S |
Poids moléculaire |
415.43 g/mol |
Nom IUPAC |
tert-butyl-[N-(2-methylpyridin-4-yl)-C-(1,3-thiazol-2-ylazaniumyl)carbonimidoyl]azanium;dinitrate |
InChI |
InChI=1S/C14H19N5S.2NO3/c1-10-9-11(5-6-15-10)17-12(19-14(2,3)4)18-13-16-7-8-20-13;2*2-1(3)4/h5-9H,1-4H3,(H2,15,16,17,18,19);;/q;2*-1/p+2 |
Clé InChI |
AFWGINWQLXVKHP-UHFFFAOYSA-P |
SMILES canonique |
CC1=NC=CC(=C1)N=C([NH2+]C2=NC=CS2)[NH2+]C(C)(C)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


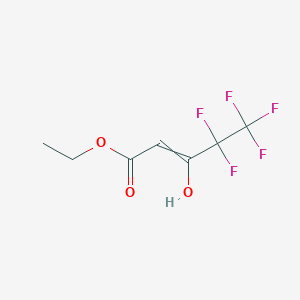

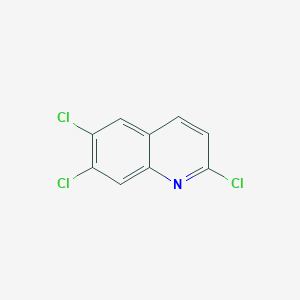
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
